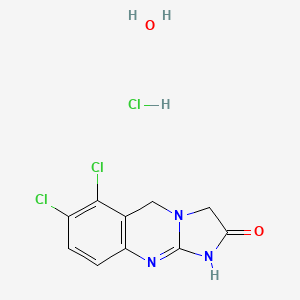

アナグレリド塩酸塩一水和物

概要

説明

Anagrelide hydrochloride monohydrate is a synthetic quinazoline derivative . It is used as a platelet-reducing agent to treat a blood cell disorder called thrombocythemia, which occurs when your body produces too many platelet cells . It reduces platelet production through a decrease in megakaryocyte maturation .

Synthesis Analysis

The synthesis of Anagrelide hydrochloride monohydrate involves the use of concentrated HCl as the salt-forming agent and ethanol as the solvent . The reaction is performed at reflux temperature .Molecular Structure Analysis

The molecular formula of Anagrelide hydrochloride monohydrate is C10H10Cl3N3O2 . It is an oral imidazoquinazoline .Physical and Chemical Properties Analysis

Anagrelide hydrochloride monohydrate has a molecular weight of 310.6 g/mol . It is an off-white powder that is very slightly soluble in water .科学的研究の応用

本態性血小板血症(ET)の治療

アナグレリド塩酸塩一水和物は、血小板数の増加を特徴とする骨髄増殖性疾患である本態性血小板血症(ET)の治療において、主に血小板減少剤として使用されます 。ETに関連する重大な合併症である血栓症や心筋梗塞のリスクを軽減するのに役立ちます。

血小板凝集阻害

血小板凝集阻害剤として開発されたアナグレリドは、血栓形成につながる可能性のある血小板の凝集を阻止する上で重要な役割を果たします 。この用途は、心臓血管疾患と血栓予防が重要な研究において不可欠です。

薬理学的研究

アナグレリド塩酸塩一水和物は、さまざまな試験やアッセイで化合物の強度、品質、純度、および同一性を決定する薬理学的研究の基準として役立ちます 。その特性が明らかになっているため、比較研究に貴重なツールとなっています。

アナログ化合物の開発

アナグレリドの化学構造は、潜在的な治療的用途を持つアナログ化合物を合成するための基礎として使用されています。 研究者は、そのイミダゾキナゾリン構造を改変して、効果が高く副作用が減少した新薬を開発しています .

骨髄増殖性疾患の研究

アナグレリドがET治療に有効であることから、関連する他の骨髄増殖性疾患の研究にも使用されています。 これらの疾患に共通する特徴である骨髄巨核球の自律性クローン増殖について知見を提供します .

薬物誘発性白血病転換の調査

ET患者における薬物療法と白血病転換の発生率増加の関係が報告されています。 アナグレリドは、この現象を調査し、血小板減少剤が骨髄疾患に与える長期的な影響を理解するために研究で使用されています .

作用機序

Target of Action

Anagrelide hydrochloride monohydrate primarily targets platelets in the blood . It is used to lower dangerously elevated platelet levels, a condition known as thrombocythemia, in patients with myeloproliferative neoplasms . Platelets play a crucial role in blood clotting, and an excess can lead to complications such as thrombosis .

Mode of Action

Anagrelide works by suppressing the transcription factors necessary for the synthesis and maturation of platelet-producing cells . It appears to inhibit cyclic nucleotide phosphodiesterase and the release of arachidonic acid from phospholipase, possibly by inhibiting phospholipase A2 . This results in a dose-related reduction in platelet production, which stems from decreased megakaryocyte hypermaturation .

Biochemical Pathways

It is known that the drug disrupts the postmitotic phase of maturation in megakaryocytes, the cells responsible for producing platelets . This disruption leads to a decrease in platelet production .

Result of Action

The primary result of anagrelide’s action is a reduction in platelet counts . This decrease in platelet levels reduces the risk of thrombosis and ameliorates symptoms associated with thrombocythemia, including thrombo-hemorrhagic events .

Action Environment

The action of anagrelide can be influenced by various environmental factors. For instance, the drug’s efficacy may be affected by the patient’s liver function, as anagrelide is primarily metabolized in the liver . Additionally, the drug’s action may be influenced by interactions with other medications. For example, other PDE3 inhibitors can exacerbate the inotropic effects of anagrelide . Also, the use of aspirin and drugs that increase bleeding risk can increase the risk of bleeding when used concomitantly with anagrelide .

Safety and Hazards

Anagrelide may cause serious side effects, including easy bruising or bleeding, signs of stomach bleeding, chest pain or pressure, fast or pounding heartbeats, shortness of breath, swelling in your lower legs, or blue-colored lips or skin . It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

生化学分析

Biochemical Properties

Anagrelide hydrochloride monohydrate plays a significant role in biochemical reactions, particularly in the inhibition of cyclic AMP phosphodiesterase III (PDE III). This inhibition leads to a decrease in cyclic AMP levels, which in turn affects platelet aggregation and megakaryocyte maturation. The compound interacts with various enzymes and proteins, including PDE III, which is crucial for its therapeutic effects . By inhibiting PDE III, anagrelide hydrochloride monohydrate reduces the production of platelets, thereby helping to control platelet counts in patients with thrombocythemia.

Cellular Effects

Anagrelide hydrochloride monohydrate exerts several effects on different cell types and cellular processes. In megakaryocytes, the precursor cells to platelets, it inhibits maturation and proliferation, leading to a reduction in platelet production. This compound also influences cell signaling pathways, particularly those involving cyclic AMP, which plays a role in various cellular functions, including gene expression and metabolism . By modulating these pathways, anagrelide hydrochloride monohydrate can alter cellular responses and maintain platelet levels within a therapeutic range.

Molecular Mechanism

The molecular mechanism of anagrelide hydrochloride monohydrate involves its binding to and inhibition of PDE III. This enzyme is responsible for the breakdown of cyclic AMP, a secondary messenger involved in many cellular processes. By inhibiting PDE III, anagrelide hydrochloride monohydrate increases cyclic AMP levels, leading to reduced platelet aggregation and megakaryocyte maturation . Additionally, this compound may influence gene expression by altering the activity of transcription factors regulated by cyclic AMP.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of anagrelide hydrochloride monohydrate have been observed to change over time. The compound is relatively stable, but its efficacy can diminish with prolonged exposure due to potential degradation. Long-term studies in vitro and in vivo have shown that anagrelide hydrochloride monohydrate can maintain its platelet-reducing effects over extended periods, although the exact duration of its stability and activity can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of anagrelide hydrochloride monohydrate vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces platelet counts without significant adverse effects. At higher doses, toxic effects such as cardiovascular complications and gastrointestinal disturbances have been observed . These findings highlight the importance of careful dosage management to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Anagrelide hydrochloride monohydrate is metabolized primarily by the liver, involving enzymes such as cytochrome P450 1A2 (CYP1A2). This enzyme partially metabolizes the compound, and anagrelide hydrochloride monohydrate also acts as a limited inhibitor of CYP1A2 . The metabolic pathways of this compound can influence its bioavailability and efficacy, as well as its interactions with other medications metabolized by the same enzymes.

特性

IUPAC Name |

6,7-dichloro-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3O.ClH.H2O/c11-6-1-2-7-5(9(6)12)3-15-4-8(16)14-10(15)13-7;;/h1-2H,3-4H2,(H,13,14,16);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFXXKJQBOJJIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2Cl)Cl)N=C3N1CC(=O)N3.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823178-43-4 | |

| Record name | Anagrelide hydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0823178434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-dichloro-1H,2H,3H,5H-imidazolidino[2,1-b]quinazolin-2-one hydrate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANAGRELIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YTM763Y5C8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

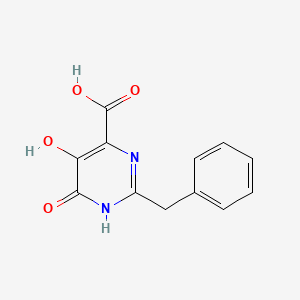

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Amino-3-mercapto-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B1384206.png)

![2-{1-[3,5-bis(trifluoromethyl)anilino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B1384208.png)